molecular formula C20H21BrN2O3S2 B2810555 (Z)-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one CAS No. 618075-44-8

(Z)-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one

Cat. No.: B2810555
CAS No.: 618075-44-8
M. Wt: 481.42
InChI Key: DVXNOHDNNSIFOT-MSUUIHNZSA-N
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Description

(Z)-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a brominated indolinone moiety, a tetrahydrofuran ring, and a thioxothiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a carboxylic acid or ester under acidic conditions.

    Bromination: The indolinone core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Formation of the Thioxothiazolidinone Core: The thioxothiazolidinone core is synthesized by reacting a thioamide with a haloketone under basic conditions.

    Coupling Reaction: The brominated indolinone and the thioxothiazolidinone cores are coupled together using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Formation of the Final Compound:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the indolinone moiety can be substituted with other nucleophiles such as amines or thiols.

    Cyclization: The compound can undergo intramolecular cyclization reactions under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in ethanol.

    Cyclization: Acidic conditions using hydrochloric acid.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thioxothiazolidinone derivatives.

    Substitution: Formation of substituted indolinone derivatives.

    Cyclization: Formation of cyclic thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound has shown potential as a bioactive molecule with various pharmacological properties. It has been studied for its antimicrobial, anticancer, and anti-inflammatory activities. The presence of the brominated indolinone moiety is believed to enhance its biological activity.

Medicine

In medicinal chemistry, this compound is being investigated as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The brominated indolinone moiety is believed to bind to enzymes and receptors, modulating their activity. The thioxothiazolidinone core can interact with nucleophilic sites in proteins and DNA, leading to various biological effects. The tetrahydrofuran moiety enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-5-(5-chloro-1-butyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one
  • (Z)-5-(5-fluoro-1-butyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one
  • (Z)-5-(5-iodo-1-butyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one

Uniqueness

(Z)-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one is unique due to the presence of the brominated indolinone moiety, which imparts distinct chemical and biological properties. Compared to its chloro, fluoro, and iodo analogs, the brominated compound exhibits enhanced reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3S2/c1-2-3-8-22-15-7-6-12(21)10-14(15)16(18(22)24)17-19(25)23(20(27)28-17)11-13-5-4-9-26-13/h6-7,10,13H,2-5,8-9,11H2,1H3/b17-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXNOHDNNSIFOT-MSUUIHNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4CCCO4)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4CCCO4)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618075-44-8
Record name (3Z)-5-BROMO-1-BUTYL-3-[4-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,3-DIHYDRO-2H-INDOL-2-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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